N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
This compound features a unique structure that includes a chlorobenzyl group, two pyrazole rings, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method includes the nucleophilic substitution reaction where N-cyclopropylamine reacts with 3-chlorobenzyl bromide in a suitable solvent at controlled temperatures . The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-chlorosuccinimide as a chlorine source under visible light irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. It primarily targets the active site of KDM6B, inhibiting the demethylation of histone H3 lysine 27. This alteration in the epigenetic landscape affects gene expression and can lead to various biochemical and physiological effects, such as changes in cell cycle progression and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)cyclopropanamine: Shares the chlorobenzyl group but differs in the rest of the structure.
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Contains a similar chlorobenzyl group but has a triazine ring instead of pyrazole.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Features a chlorobenzyl group and an oxadiazole ring.
Uniqueness
N~4~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its dual pyrazole rings and sulfonamide group, which confer distinct chemical properties and biological activities. Its ability to inhibit KDM6B and alter the epigenetic landscape sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of N4-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1,3-dimethylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-11-16(10-22(4)19-11)26(24,25)21-17-12(2)20-23(13(17)3)9-14-6-5-7-15(18)8-14/h5-8,10,21H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMIVGGSOMCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NS(=O)(=O)C3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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